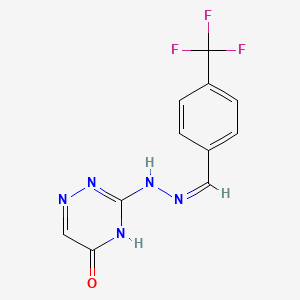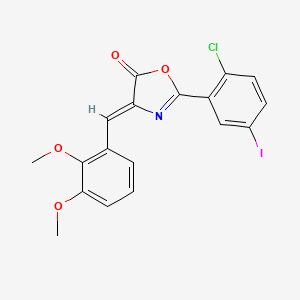![molecular formula C19H30N4O B6112977 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6112977.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been extensively studied for its potential in treating various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide increases the levels of GABA, a neurotransmitter that plays a key role in regulating neuronal excitability and reducing anxiety.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and alleviate symptoms of anxiety and addiction. It has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide has several advantages for use in lab experiments, including its high potency and selectivity for GABA aminotransferase. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several potential future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide, including:
1. Further studies to elucidate the mechanism of action of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide and its effects on GABAergic neurotransmission.
2. Development of new analogs of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide with improved pharmacokinetic properties and therapeutic potential.
3. Clinical trials to evaluate the safety and efficacy of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide in treating epilepsy, addiction, and anxiety.
4. Studies to investigate the potential use of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide in combination with other drugs or therapies for enhanced therapeutic effects.
5. Development of new methods for synthesizing and handling N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide to improve its accessibility and reduce costs.
In conclusion, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide can be synthesized through a multi-step process involving the reaction of 2-pyrazinecarboxylic acid with cyclohexylmethylamine, followed by the addition of piperidine and acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide has been widely studied for its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety. In preclinical studies, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and alleviate symptoms of anxiety and addiction.
Propiedades
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-pyrazin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c24-19(9-8-17-13-20-10-11-21-17)22-18-7-4-12-23(15-18)14-16-5-2-1-3-6-16/h10-11,13,16,18H,1-9,12,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPCPCHRBLASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)CCC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B6112897.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-piperidinone](/img/structure/B6112902.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6112906.png)
![N-(3-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6112910.png)
![3-(2,3-dimethoxyphenyl)-1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]pyrrolidine](/img/structure/B6112913.png)
![[3-(trifluoromethyl)phenyl]{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6112920.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6112927.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6112942.png)

![9-(4-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6112955.png)
![4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6112969.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6112996.png)
![N,N-diallyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113003.png)